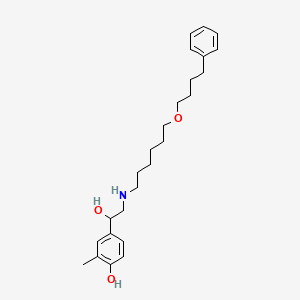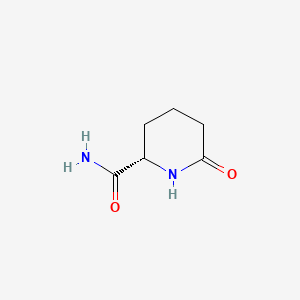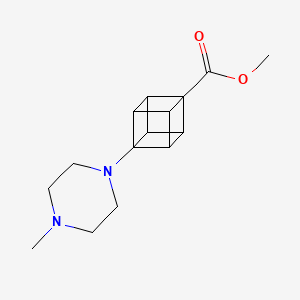
3-De(hydroxymethyl)-3-methyl Salmeterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-De(hydroxymethyl)-3-methyl Salmeterol is a derivative of Salmeterol, a long-acting beta2-adrenergic receptor agonist commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its potential pharmacological properties and applications in respiratory medicine.
Mechanism of Action
Target of Action
The primary target of 3-De(hydroxymethyl)-3-methyl Salmeterol is the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma .
Mode of Action
This compound acts as a selective long-acting β2-adrenergic receptor agonist . By binding to these receptors, it inhibits the release of mediators from mast cells in the lungs, thereby attenuating the response to inhaled allergens and reducing bronchial hyperreactivity .
Biochemical Pathways
The interaction of this compound with β2-adrenergic receptors triggers a cascade of biochemical reactions. This leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of pro-inflammatory mediators .
Pharmacokinetics
It is known that the compound is administered via inhalation, allowing for direct delivery to the lungs . This route of administration enhances the bioavailability of the drug at the site of action, while minimizing systemic exposure .
Result of Action
The molecular and cellular effects of this compound’s action result in improved respiratory function. By reducing bronchial hyperreactivity and inflammation, the compound helps to alleviate symptoms of respiratory conditions such as asthma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other inhaled substances (such as allergens or pollutants) may impact the drug’s effectiveness. Additionally, factors such as temperature and humidity could potentially affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that Salmeterol, the parent compound, acts as a selective long-acting beta2-adrenergic receptor agonist . This suggests that 3-De(hydroxymethyl)-3-methyl Salmeterol may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Based on the known effects of Salmeterol, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Salmeterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol typically involves the modification of the parent compound, Salmeterol. The process may include:
Step 1: Protection of functional groups in Salmeterol to prevent unwanted reactions.
Step 2: Selective removal of the hydroxymethyl group using reagents such as hydrobromic acid or other deprotecting agents.
Step 3: Introduction of a methyl group at the desired position using methylating agents like methyl iodide under basic conditions.
Step 4: Deprotection of functional groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: for efficient and scalable synthesis.
Automated purification systems: to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-De(hydroxymethyl)-3-methyl Salmeterol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on beta2-adrenergic receptors and related pathways.
Medicine: Potential use in respiratory therapies, similar to Salmeterol.
Industry: Possible applications in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Salmeterol: The parent compound, widely used in respiratory medicine.
Formoterol: Another long-acting beta2-adrenergic receptor agonist.
Albuterol: A short-acting beta2-adrenergic receptor agonist.
Uniqueness
3-De(hydroxymethyl)-3-methyl Salmeterol may offer unique pharmacokinetic properties, such as:
Longer duration of action: Compared to short-acting agonists.
Improved selectivity: For beta2-adrenergic receptors.
Potentially reduced side effects: Due to structural modifications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLOZJFZHGTJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-40-2 |
Source


|
| Record name | 3-De(hydroxymethyl)-3-methyl salmeterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DE(HYDROXYMETHYL)-3-METHYL SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXZ949COY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)
![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)




